

Physicochemical Characterization of 3',4',7-Tri(hydroxyethyl)quercetin (Troxeerutin): A Technical Guide

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Compound of Interest

Compound Name: 3',4',7-Tri(hydroxyethyl)quercetin

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For Researchers, Scientists, and Drug Development Professionals

Abstract

3',4',7-Tri(hydroxyethyl)quercetin, commonly known as Troxeerutin or Vitamin P4, is a semi-synthetic bioflavonoid derived from rutin.[1][2] It is widely recognized for its significant pharmacological properties, including antioxidant, anti-inflammatory, and vasoprotective effects.[3][4][5] This technical guide provides a comprehensive overview of the physicochemical characteristics of Troxeerutin, detailing its chemical properties, and the experimental methodologies used for its analysis. The guide also elucidates the key signaling pathways influenced by Troxeerutin, offering valuable insights for researchers and professionals in drug development.

Physicochemical Properties

Troxeerutin is a yellow powder that is freely soluble in water.[1][6][7][8] This high water solubility contributes to its significant absorption in the gastrointestinal system and low tissue toxicity.[1][3]

General and Calculated Properties

A summary of the general and computationally predicted physicochemical properties of Troxeerutin is presented in Table 1. These parameters are crucial for understanding the

compound's behavior in biological systems and for the development of analytical methods.

Property	Value	Reference
Molecular Formula	C ₃₃ H ₄₂ O ₁₉	[9][10][11]
Molecular Weight	742.68 g/mol	[8][11]
IUPAC Name	2-[3,4-bis(2-hydroxyethoxy)phenyl]-5-hydroxy-7-(2-hydroxyethoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one	[9]
Synonyms	Troxaerutin, Vitamin P4, 3',4',7-Tris(hydroxyethyl)rutin, Venoruton P4	[9]
Appearance	Yellowish-green, crystalline, hygroscopic powder	[7]
pKa (Strongest Acidic)	7.14	[12]
pKa (Strongest Basic)	-2.8	[12]
logP	-2.5	[12]
Hydrogen Bond Donors	10	[6][12]
Hydrogen Bond Acceptors	19	[6][12]
Rotatable Bond Count	15	[6][12]

Experimental Physicochemical Data

The experimentally determined physicochemical properties of Troxaerutin are summarized in Table 2. These values provide a more accurate representation of the compound's physical

characteristics.

Property	Value	Reference
Melting Point	181 °C	[6][9]
Solubility	Freely soluble in water, slightly soluble in ethanol (96%), and practically insoluble in methylene chloride.	[6][7][8]
UV Absorbance	Maximum absorbance at 348 nm in 0.1M acetic acid.	[13][14]

Analytical Methodologies

The quantification and characterization of Troxerutin in various matrices, including bulk drug, pharmaceutical formulations, and biological fluids, are essential for quality control and pharmacokinetic studies. Several analytical techniques have been developed for this purpose.

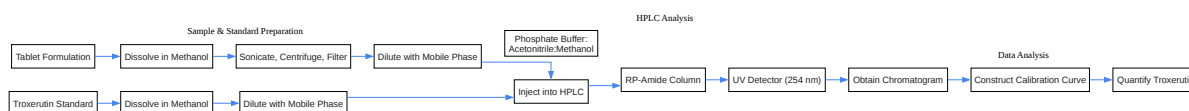
High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a widely used method for the determination of Troxerutin.

This protocol is based on a method for the estimation of Troxerutin in bulk and tablet dosage forms.[13][14]

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A fused-core column such as Ascentis Express RP-Amide (100 x 3.0 mm, 2.7 µm particle size) can provide efficient separation.[15]
- Mobile Phase: A mixture of 20 mM Phosphate buffer (pH 8), Acetonitrile, and Methanol in the ratio of 60:25:15 (v/v/v).[13][14]
- Flow Rate: 1.0 mL/min.[13][14]
- Detection Wavelength: 254 nm.[13]

- Injection Volume: 20 μ L.[13]
- Standard Preparation: A stock solution of Troxerutin (1000 μ g/mL) is prepared by dissolving 25 mg of Troxerutin in methanol and making up the volume to 25 mL. Working standards (5-25 μ g/mL) are prepared by diluting the stock solution with the mobile phase.[13]
- Sample Preparation (Tablets): An amount of powdered tablet equivalent to 25 mg of Troxerutin is dissolved in methanol, sonicated, centrifuged, and filtered. The filtrate is then diluted to a suitable concentration with the mobile phase.[13]
- Quantification: A calibration curve is constructed by plotting the peak area against the concentration of the standard solutions. The concentration of Troxerutin in the sample is determined from the calibration curve.[13]



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Figure 1: Experimental workflow for HPLC analysis of Troxerutin.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of Troxerutin in biological matrices like human plasma.

This protocol is based on a method developed for the quantification of Troxerutin in human plasma.[16]

- Instrumentation: A liquid chromatography system coupled to a triple-quadrupole tandem mass spectrometer with a positive electrospray ionization (ESI) source.[16][17]
- Column: Phenomenex Synergi Fusion RP column.[16]
- Mobile Phase: Isocratic elution with Acetonitrile and water (20:80 v/v) containing 0.1% formic acid.[16]
- Internal Standard (IS): Rutin.[16]
- Sample Preparation: Protein precipitation with perchloric acid.[16]
- Mass Spectrometry: Operated in the multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for Troxerutin and the internal standard are monitored for quantification.
- Linearity: The assay has been shown to be linear over a concentration range of 31.25-4000 pg/mL.[16]

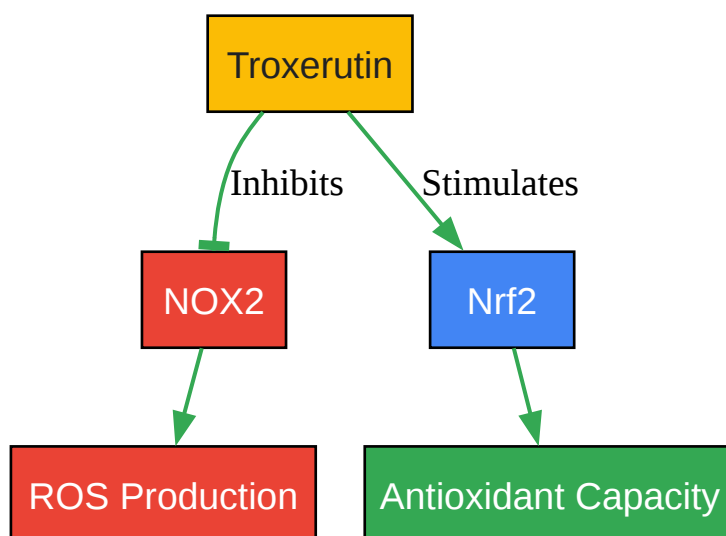
Biological Activities and Signaling Pathways

Troxerutin exhibits a wide range of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties.[3][4] These effects are mediated through its interaction with various cellular signaling pathways.

Antioxidant Effects

Troxerutin is a potent antioxidant that scavenges harmful free radicals, thereby reducing oxidative stress.[4][5] This protective mechanism is crucial for maintaining the integrity of vascular endothelial cells.[4][5]

- Mechanism of Action: Troxerutin's antioxidant activity is mediated through the inhibition of NADPH oxidase 2 (NOX2) and the stimulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] This leads to a reduction in reactive oxygen species (ROS) production and an enhancement of the cellular antioxidant capacity.[3]



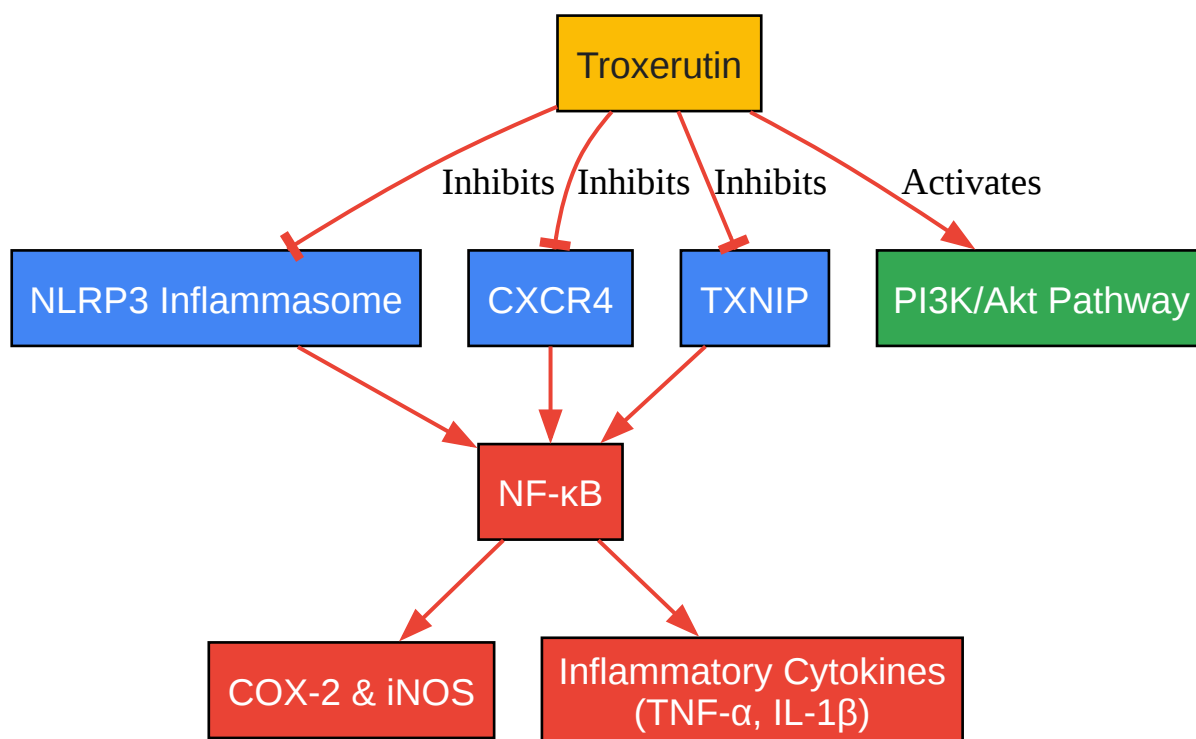
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Figure 2: Antioxidant signaling pathway of Troxerutin.

Anti-inflammatory Effects

Troxerutin modulates the body's inflammatory response by inhibiting the production of pro-inflammatory mediators.[4]

- Mechanism of Action: Troxerutin suppresses the expression of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).[3] This is achieved through the inhibition of the NLRP3 inflammasome, C-X-C chemokine receptor type 4 (CXCR4), and thioredoxin-interacting protein (TXNIP).[3] It also downregulates the production of inflammatory cytokines such as TNF-α and IL-1β.[3] Furthermore, Troxerutin can activate the PI3K/Akt signaling pathway, which plays a role in its anti-inflammatory and protective effects.[3][18]



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Figure 3: Anti-inflammatory signaling pathways of Troxerutin.

Conclusion

3',4',7-Tri(hydroxyethyl)quercetin (Troxerutin) is a multifaceted flavonoid with well-defined physicochemical properties and significant therapeutic potential. Its high water solubility and favorable safety profile make it a promising candidate for various pharmaceutical applications. The analytical methods detailed in this guide provide robust frameworks for its quantification and quality control. Furthermore, the elucidation of its mechanisms of action through key signaling pathways offers a solid foundation for future research and the development of novel therapeutic strategies targeting oxidative stress and inflammation-related diseases. This comprehensive guide serves as a valuable resource for scientists and researchers dedicated to advancing the therapeutic applications of Troxerutin.

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